

# Application Note: HPLC Purity Analysis of Relenopride Hydrochloride

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Compound of Interest		
Compound Name:	Relenopride Hydrochloride	
Cat. No.:	B610438	Get Quote

#### Introduction

**Relenopride Hydrochloride** is a selective 5-HT4 receptor agonist that has been investigated for the treatment of chronic idiopathic constipation.[1] Ensuring the purity of this API is a critical aspect of quality control in drug development and manufacturing. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of **Relenopride Hydrochloride** and its related substances. The method is designed to be specific, accurate, precise, and stability-indicating as per ICH guidelines.

#### **Chromatographic Conditions**

The separation of **Relenopride Hydrochloride** from its potential impurities is achieved using a C18 column with a gradient elution of a phosphate buffer and an organic modifier. The optimized chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions



Parameter	Value	
Chromatograph	HPLC system with UV or PDA detector	
Column	C18, 250 mm x 4.6 mm, 5 μm	
Mobile Phase A	20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid	
Mobile Phase B	Acetonitrile	
Gradient Program	See Table 2	
Flow Rate	1.0 mL/min	
Column Temperature	30 °C	
Detection Wavelength	258 nm	
Injection Volume	10 μL	
Diluent	Mobile Phase A: Acetonitrile (50:50, v/v)	

Table 2: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	80	20
15	80	20
35	40	60
40	40	60
42	80	20
50	80	20

# **Experimental Protocols**

## 1. Preparation of Solutions



- Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 μm membrane filter and degas.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 μm membrane filter and degas.
- Diluent (Mobile Phase A: Acetonitrile, 50:50, v/v): Mix equal volumes of Mobile Phase A and acetonitrile.
- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Relenopride
   Hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Standard Solution (100 μg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
- Sample Solution (100 μg/mL): Accurately weigh about 25 mg of the Relenopride
   Hydrochloride sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

#### 2. System Suitability

Before sample analysis, the chromatographic system must meet the system suitability criteria. Inject the Standard Solution (100  $\mu$ g/mL) five times and evaluate the parameters listed in Table 3.

Table 3: System Suitability Parameters

Parameter	Acceptance Criteria	
Tailing Factor (Asymmetry Factor)	Not more than 2.0	
Theoretical Plates	Not less than 2000	
% RSD of Peak Area	Not more than 2.0%	



#### 3. Purity Analysis Procedure

- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the Standard Solution (100 µg/mL) and record the chromatogram.
- Inject the Sample Solution (100 μg/mL) and record the chromatogram.
- Identify the peak corresponding to Relenopride Hydrochloride in the sample chromatogram based on the retention time of the standard.
- Calculate the percentage of each impurity in the sample using the following formula:

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

#### **Forced Degradation Studies**

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the **Relenopride Hydrochloride** sample. The sample should be subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation. The stressed samples are then analyzed by the proposed HPLC method to demonstrate that the degradation products are well-resolved from the main peak and from each other.

## **Method Validation Summary**

The described HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters and their acceptable limits is provided in Table 4.

Table 4: Method Validation Parameters

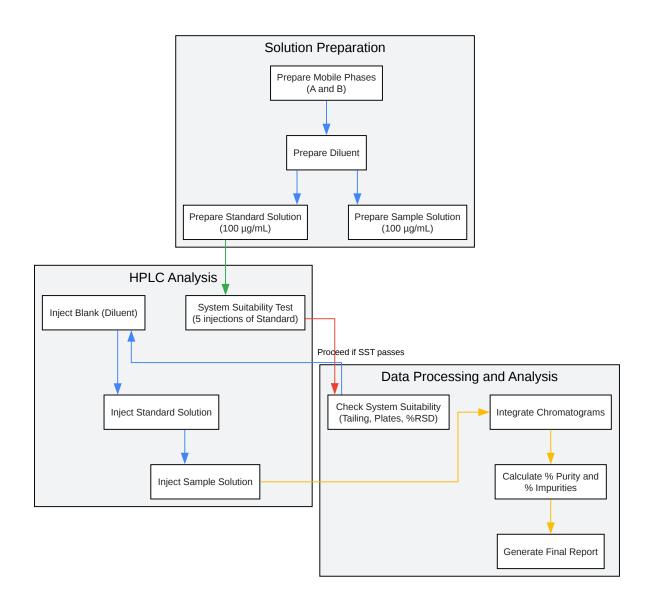


Parameter	Typical Results	Acceptance Criteria
Specificity	No interference from blank and placebo at the retention time of Relenopride Hydrochloride and its impurities.	Method is specific.
Linearity (μg/mL)	1 - 150	Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery)	98.0 - 102.0%	Within 98.0 - 102.0%
Precision (% RSD)		
- Repeatability	≤ 1.0%	≤ 2.0%
- Intermediate Precision	≤ 1.5%	≤ 2.0%
Limit of Detection (LOD)	0.1 μg/mL	To be determined
Limit of Quantitation (LOQ)	0.3 μg/mL	To be determined
Robustness	No significant change in results with small variations in flow rate, column temperature, and mobile phase pH.	Method is robust.

## **Visualization of Experimental Workflow**

The following diagram illustrates the logical workflow of the HPLC purity analysis for **Relenopride Hydrochloride**.





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Caption: Workflow for HPLC Purity Analysis of Relenopride Hydrochloride.



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## References

- 1. Relenopride | C24H30ClFN4O4 | CID 45275554 PubChem [pubchem.ncbi.nlm.nih.gov]
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